

Application Notes and Protocols for AS2863619 in T Cell Culture

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Compound of Interest

Compound Name: AS2863619 free base

Cat. No.: B10818494

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Introduction

AS2863619 is a potent and selective inhibitor of cyclin-dependent kinases 8 and 19 (CDK8/19). [1][2] In the context of immunology, AS2863619 has been identified as a novel molecule capable of inducing the differentiation of conventional T cells (Tconv) into Foxp3-expressing regulatory T cells (Tregs).[3][4][5] This induction is crucial as Tregs play a pivotal role in maintaining immune homeostasis and tolerance. The mechanism of action involves the activation of the STAT5 transcription factor, which is independent of TGF-β, a common agent used for in vitro Treg generation. These characteristics make AS2863619 a valuable tool for research into autoimmune diseases, allergy, and transplantation tolerance.

Mechanism of Action

AS2863619 exerts its effects by inhibiting CDK8 and CDK19. In activated T cells, CDK8/19 normally phosphorylates and inactivates STAT5. By inhibiting CDK8/19, AS2863619 prevents this inactivation, leading to enhanced STAT5 activity. Activated STAT5 then promotes the expression of Foxp3, the master regulator of Treg differentiation, as well as other genes critical for Treg function such as Il2ra, Tnfrsf18, Foxo1, Ccr4, and Icos. This process requires T cell receptor (TCR) stimulation and is dependent on the presence of IL-2.



Data Presentation

In Vitro Activity of AS2863619

Parameter	Value	Cell Type	Species	Reference
CDK8 IC50	0.61 nM	Enzyme Assay	N/A	_
CDK19 IC50	4.28 nM	Enzyme Assay	N/A	
Effective Concentration for Foxp3 Induction	Dose-dependent	Naïve CD4+ T cells	Mouse	
Concentration for STAT5 Phosphorylation Modulation	1 μΜ	CD4+ T cells	Mouse	_

Experimental Protocols

Protocol 1: Determination of Optimal AS2863619 Concentration for In Vitro Treg Induction

This protocol outlines a method to determine the optimal concentration of AS2863619 for inducing Foxp3 expression in a primary T cell culture.

Materials:

- AS2863619
- Primary T cells (e.g., from mouse splenocytes or human PBMCs)
- T cell isolation kit (CD4+ or CD8+)
- RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and 2mercaptoethanol
- T cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)



- Recombinant human or mouse IL-2
- Foxp3 staining buffer set
- Anti-Foxp3 antibody (fluorochrome-conjugated)
- Flow cytometer

Procedure:

- Isolate T cells: Isolate naïve CD4+ or CD8+ T cells from your source (e.g., mouse spleen or human peripheral blood) using a negative selection kit to high purity.
- Cell Plating: Plate the isolated T cells in a 96-well round-bottom plate at a density of 1-2 x 10⁵ cells per well in 100 μL of complete RPMI-1640 medium.
- Preparation of AS2863619 Dilutions: Prepare a 2X stock solution series of AS2863619 in complete RPMI-1640 medium. A suggested starting range is from 10 μM down to 1 nM, with a vehicle control (e.g., DMSO).
- Cell Stimulation and Treatment:
 - Add 50 μL of the 2X AS2863619 dilutions to the appropriate wells.
 - Add T cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
 - Add recombinant IL-2 to a final concentration of 50 U/mL.
 - The final volume in each well should be 200 μL.
- Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
- Staining and Analysis:
 - Harvest the cells and stain for surface markers if desired (e.g., CD4, CD25).
 - Perform intracellular staining for Foxp3 using a commercially available Foxp3 staining buffer set and a fluorochrome-conjugated anti-Foxp3 antibody according to the



manufacturer's protocol.

- Analyze the percentage of Foxp3-positive cells by flow cytometry.
- Data Interpretation: Plot the percentage of Foxp3+ cells against the concentration of AS2863619 to determine the dose-response curve and identify the optimal concentration for Treg induction.

Protocol 2: T Cell Cytotoxicity Assay

While AS2863619 is primarily used to induce Tregs, it is important to assess its effect on T cell viability and cytotoxicity, especially if considering its use in contexts where effector T cell function is also of interest. Standard cytotoxicity assays can be adapted for this purpose.

Materials:

- Effector T cells (e.g., cytotoxic T lymphocytes, CTLs)
- Target cells (e.g., a tumor cell line)
- AS2863619
- · Complete culture medium
- Cytotoxicity assay kit (e.g., based on LDH release, Calcein-AM, or a luminescence-based method)

Procedure:

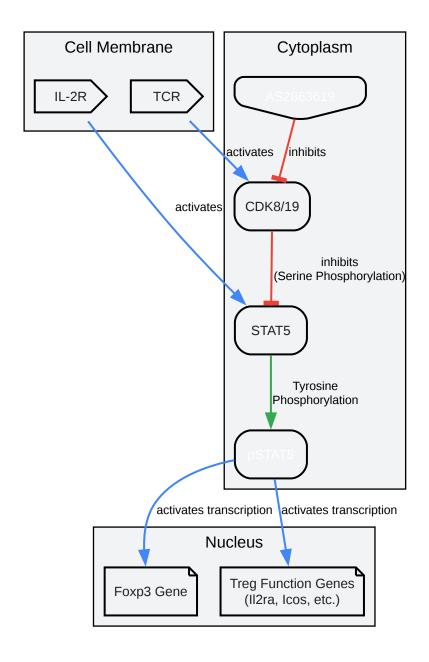
- Prepare Effector and Target Cells: Culture your effector T cells and target cells under standard conditions.
- Treat Effector Cells: Pre-treat the effector T cells with a range of AS2863619 concentrations (including a vehicle control) for a desired period (e.g., 24-72 hours) in the presence of T cell activation stimuli and IL-2.
- Co-culture:



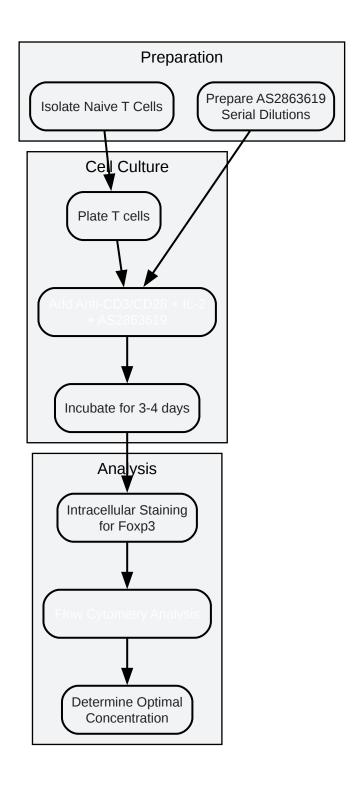
- Plate the target cells in a 96-well plate.
- Wash the pre-treated effector T cells to remove any residual compound.
- Add the effector T cells to the target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
- Incubation: Co-culture the cells for a period sufficient to observe cytotoxicity (typically 4-24 hours).
- Measure Cytotoxicity: Measure target cell lysis using your chosen cytotoxicity assay kit according to the manufacturer's instructions.
- Data Analysis: Calculate the percentage of specific lysis for each condition and compare the
 cytotoxic activity of T cells treated with AS2863619 to the vehicle-treated control. This will
 reveal if AS2863619 at its Treg-inducing concentrations has any off-target effects on T cellmediated killing.

Mandatory Visualizations









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